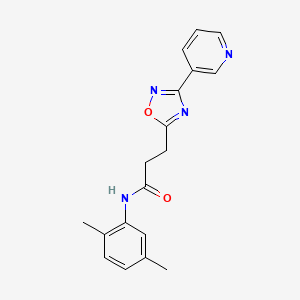

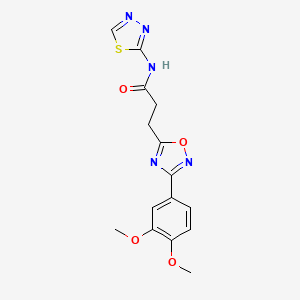

![molecular formula C20H18N4O2 B7714323 N-(1,7-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methoxybenzamide](/img/structure/B7714323.png)

N-(1,7-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methoxybenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(1,7-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methoxybenzamide, also known as DMXAA, is a synthetic compound that has been extensively studied for its potential applications in cancer therapy. This compound was first synthesized in the 1980s, and since then, numerous studies have been conducted to investigate its mechanism of action and potential therapeutic benefits.

Applications De Recherche Scientifique

Anticancer Potential

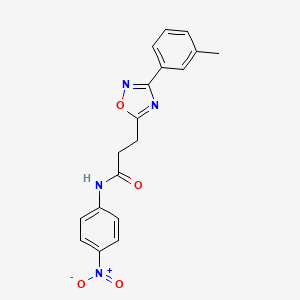

The synthesis of N-(1,7-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methoxybenzamide has been explored . Researchers have investigated its antineoplastic effects, particularly in vitro models of chronic leukemia. The compound’s impact on cancer cell lines, such as K562, merits further investigation .

Immunomodulation

Immunomodulatory properties are crucial for therapeutic interventions. This compound may influence immune responses, affecting cytokine production, T-cell activation, or immune cell proliferation. Investigating its immunomodulatory potential could lead to novel therapies .

Anti-Inflammatory Activity

Given its structural features, N-(1,7-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methoxybenzamide might exhibit anti-inflammatory effects. Researchers could explore its impact on inflammatory pathways, such as NF-κB or COX-2 inhibition .

Kinase Inhibition

Pyrazoloquinolines often interact with kinases. Investigate whether this compound inhibits specific kinases involved in disease pathways (e.g., cancer-related kinases, MAPKs, or PI3K/Akt). Such inhibition could have therapeutic implications .

Photophysical Properties

Understanding the photophysical behavior of this compound is essential. Researchers should explore its absorption and emission spectra, quantum yield, and fluorescence lifetime. These properties can guide applications in imaging, sensors, or optoelectronics .

Drug Design and Optimization

Use N-(1,7-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methoxybenzamide as a scaffold for drug design. Modify its substituents to enhance selectivity, bioavailability, or pharmacokinetics. Computational studies can guide rational modifications .

Mécanisme D'action

Target of Action

Similar compounds, such as pyrazolo[3,4-b]quinoline derivatives, have been used as pharmaceutical agents and as inhibitors of oncogenic ras .

Mode of Action

It is likely that it interacts with its targets, possibly oncogenic ras proteins, to inhibit their function . This could result in changes to cellular signaling pathways, potentially leading to the inhibition of cell proliferation in cancerous cells.

Biochemical Pathways

Given its potential role as an inhibitor of oncogenic ras, it may impact pathways related to cell proliferation and survival .

Action Environment

For instance, heating was necessary to obtain a significant yield of a similar compound .

Propriétés

IUPAC Name |

N-(1,7-dimethylpyrazolo[3,4-b]quinolin-3-yl)-2-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N4O2/c1-12-8-9-13-11-15-18(23-24(2)19(15)21-16(13)10-12)22-20(25)14-6-4-5-7-17(14)26-3/h4-11H,1-3H3,(H,22,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJXRDBQZLHIWRW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NC3=C(C=C2C=C1)C(=NN3C)NC(=O)C4=CC=CC=C4OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(3Z)-1,7-dimethyl-1,2-dihydro-3H-pyrazolo[3,4-b]quinolin-3-ylidene]-2-methoxybenzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,4-dimethoxy-N'-[(E)-(thiophen-2-yl)methylidene]benzohydrazide](/img/structure/B7714252.png)

![3-(3-methoxyphenyl)-5-oxo-N-(1-phenylethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7714278.png)

![N-[(2,4-dichlorophenyl)methyl]-4-methoxy-3-(pyrrolidine-1-sulfonyl)benzamide](/img/structure/B7714313.png)